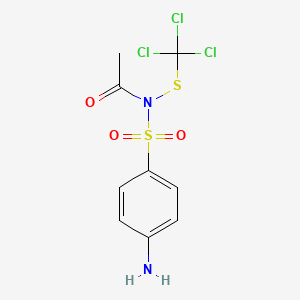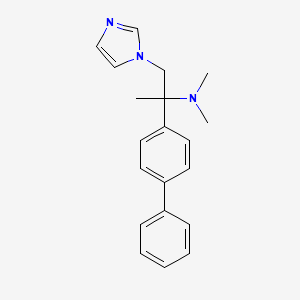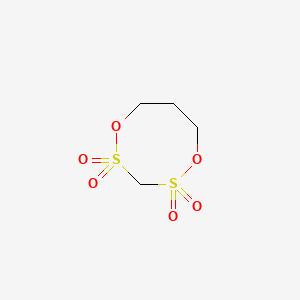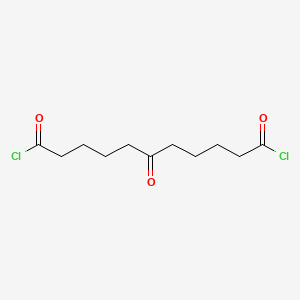![molecular formula C13H12O6S B14345805 [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid CAS No. 91903-82-1](/img/structure/B14345805.png)
[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid: is a chemical compound with a complex structure that includes a naphthalene ring substituted with hydroxy, methoxycarbonyl, and methanesulfonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid typically involves the carboxylation of 2-naphthol through the Kolbe-Schmitt reaction . This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a base, such as sodium hydroxide. The resulting product is then further modified to introduce the methoxycarbonyl and methanesulfonic acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a hydroxymethyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block in organic synthesis, enabling the creation of complex molecular structures .
Biology and Medicine: The compound exhibits biological activities such as anti-inflammatory, antibacterial, antiviral, and antioxidant properties . These properties make it a candidate for drug development and other biomedical applications.
Industry: In industry, the compound is used in the production of dyes and fluorescent materials. It is also utilized in laser technology and as a component in various photonic devices .
Wirkmechanismus
The mechanism of action of [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methanesulfonic acid group can enhance the solubility and stability of the compound, facilitating its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the methoxycarbonyl and methanesulfonic acid groups.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns.
Naphthopyrans: Compounds with a naphthalene ring and pyran moiety, exhibiting photochromic properties.
Uniqueness: The presence of the methoxycarbonyl and methanesulfonic acid groups in [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid imparts unique chemical properties, such as enhanced solubility and reactivity
Eigenschaften
CAS-Nummer |
91903-82-1 |
|---|---|
Molekularformel |
C13H12O6S |
Molekulargewicht |
296.30 g/mol |
IUPAC-Name |
(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)10-6-8-4-2-3-5-9(8)11(12(10)14)7-20(16,17)18/h2-6,14H,7H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
ZPQLYWNCZBICPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


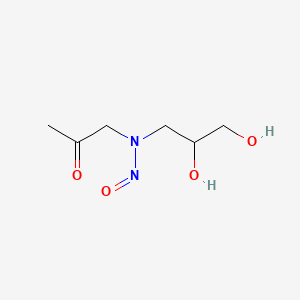
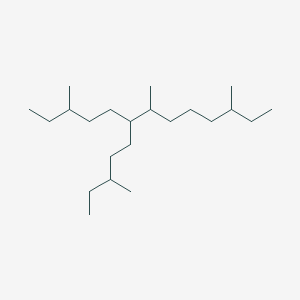
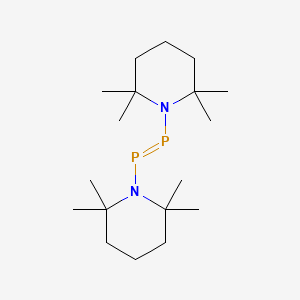
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
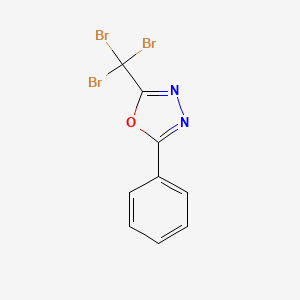
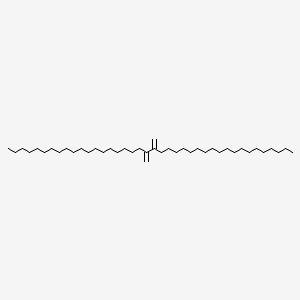


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
